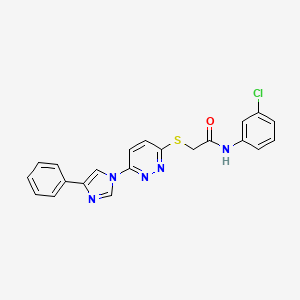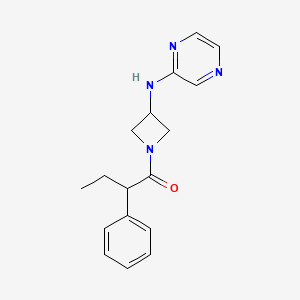
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PZ1 and has been studied extensively for its unique properties and potential benefits.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
Pyrazolines and pyrazole derivatives, closely related to the structure , have been synthesized and evaluated for various biological activities. For instance, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were studied for anti-inflammatory, analgesic, and platelet anti-aggregating activities. These compounds showed significant analgesic activity and strong platelet anti-aggregating properties at certain concentrations, with some displaying weak anti-inflammatory activity (Menozzi et al., 2000).
Another study focused on the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showcasing the potential of pyrazoline derivatives in antimicrobial applications (Shailesh et al., 2012).
Antimicrobial and Anticancer Studies
Synthesis and characterization of azetidinone derivatives linked to the 3-methyl-1H-pyrazol-5(4H)-one framework have been reported, with the derivatives screened for antimicrobial activities against different microorganisms. Some compounds showed promising antibacterial activities, underscoring the potential of azetidinone derivatives in combating microbial infections (Chopde et al., 2012).
Research on 2-pyrazoline derivatives revealed their synthesis through a cyclization method, with subsequent in silico and in vitro studies on their antimicrobial and anticancer activities. These studies included docking with bacterial and breast cancer proteins and in vitro anticancer activity assays, showing the multifaceted applications of such derivatives in medical research (Rathinamanivannan et al., 2019).
Mecanismo De Acción
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, work by targeting the transpeptidase enzymes, inhibiting bacterial cell-wall synthesis .
Biochemical Pathways
Β-lactam antibiotics, which share a similar core structure, affect the bacterial cell-wall synthesis pathway .
Result of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity .
Propiedades
IUPAC Name |
2-phenyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-11-14(12-21)20-16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXLIHEOSDJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

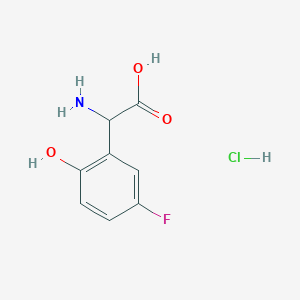
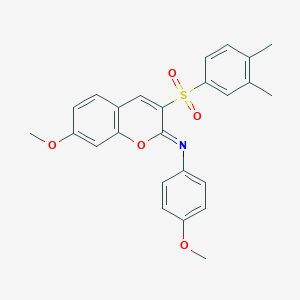
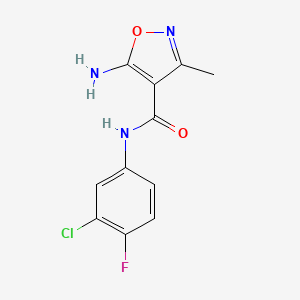
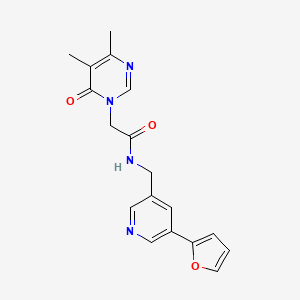
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)
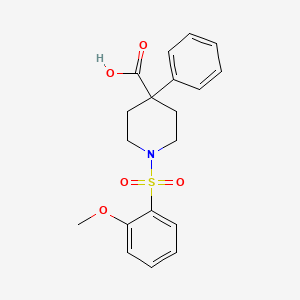
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)
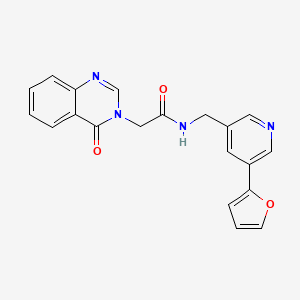
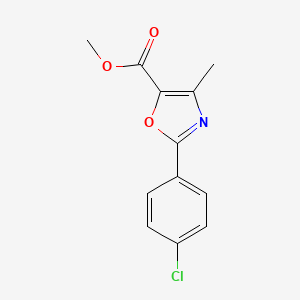
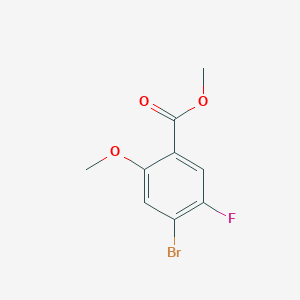
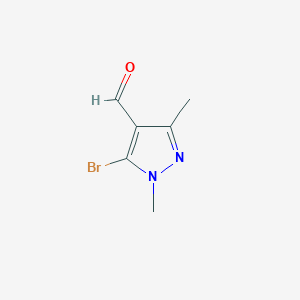
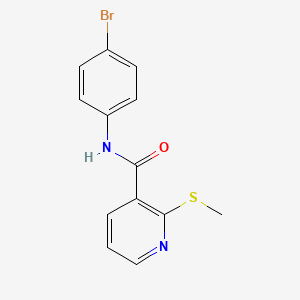
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
